molecular formula C3H11GeO B14279985 Trimethylgermyl--water (1/1) CAS No. 138529-27-8

Trimethylgermyl--water (1/1)

Cat. No.: B14279985
CAS No.: 138529-27-8
M. Wt: 135.75 g/mol
InChI Key: XSZKWAGRXDLQIH-UHFFFAOYSA-N
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Description

Trimethylgermyl--water (1/1) is a chemical complex of trimethylgermane and water. Organogermanium compounds like this are of significant interest in advanced materials science and synthetic chemistry, often serving as analogs to organosilicon compounds to study the effects of heavier group 14 elements on reactivity and structure. This reagent may be utilized in the development of novel germanium-based frameworks or as a precursor in depositing germanium-containing films. Its mechanism of action typically involves the reactivity of the germanium element, which can form covalent bonds with carbon, oxygen, and other heteroatoms, facilitating the construction of complex molecular architectures. Researchers value this compound for exploring the unique electronic and steric properties that germanium imparts, which can differ from its silicon and carbon counterparts, making it valuable in catalytic applications and the synthesis of new polymers and organometallic complexes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

138529-27-8

Molecular Formula

C3H11GeO

Molecular Weight

135.75 g/mol

InChI

InChI=1S/C3H9Ge.H2O/c1-4(2)3;/h1-3H3;1H2

InChI Key

XSZKWAGRXDLQIH-UHFFFAOYSA-N

Canonical SMILES

C[Ge](C)C.O

Origin of Product

United States

Synthetic Methodologies for Trimethylgermyl Water 1/1 Species

Direct Synthetic Approaches in Aqueous Media

The direct synthesis of organogermanium compounds in water represents a key area of green chemistry, aiming to reduce reliance on volatile organic solvents. While challenging due to the tendency of many organogermanium precursors to hydrolyze, several strategies have been developed. marshallplan.at

"On-water" catalysis refers to reactions that are accelerated when performed with a suspension of reactants in water, often without the need for organic co-solvents. researchgate.netkyushu-u.ac.jp This methodology has been highlighted as a sustainable approach for various transformations. acspubs.org While detailed studies on "on-water" synthesis specifically for trimethylgermyl compounds are emerging, the principle has been applied to related systems. For instance, the concept has been noted in the context of developing sustainable approaches for reactions catalyzed by complexes in or "on water". acspubs.org In related catalysis, palladium complexes have shown enhanced activity in biphasic (THF-aqueous) media, suggesting that the interface between the organic and aqueous phases provides a unique reaction environment. kyushu-u.ac.jp The application of these "on-water" principles is a promising frontier for the direct and sustainable synthesis of organogermanium compounds. acspubs.org

The development of ligand-free synthetic methods in water is crucial for applications where ligand contamination is a concern. This often involves creating water-soluble or water-dispersible organogermanium species. A notable example is the water-soluble polymer poly-trans-[(2-carboxyethyl)germasesquioxane] (Ge-132), which readily hydrolyzes in aqueous solutions to form 3-(trihydroxygermyl)propanoic acid (THGP). nih.govjst.go.jp This process, starting from trichlorogermylpropanoic acid, represents a synthesis of a stable, water-soluble organogermanium compound that exists in an aqueous environment without additional complexing ligands. nih.gov

Another relevant strategy is the ligand-free modification of nanoparticle surfaces. In one method, oleate (B1233923) ligands are removed from nanoparticle surfaces through acidic treatment in a water-hexane mixture, rendering the nanoparticles dispersible and stable in aqueous solutions. nih.gov This approach, while applied to nanoparticles, demonstrates a viable "ligand-free" strategy that could be adapted for modifying trimethylgermyl-functionalized surfaces or particles to ensure their stability and reactivity in water.

"On-Water" Synthetic Environments for Organogermanium Transformations

Indirect Formation Pathways and In Situ Generation of Trimethylgermyl-Water Adducts

Trimethylgermyl-water adducts are often not the direct target of synthesis but are formed in situ during reactions where a trimethylgermyl precursor encounters water or another protic reagent. nih.gov These transient species can be pivotal intermediates in various transformations.

A powerful indirect route to generate specific organogermanium compounds involves a hydroboration-protonolysis sequence. This highly diastereoselective method is used to synthesize (Z)-1-trimethylgermyl-1-alkenes from 1-trimethylgermyl-1-alkynes. thieme-connect.comthieme-connect.com The process involves two main steps:

Hydroboration : A 1-trimethylgermyl-1-alkyne reacts with a bulky borane, such as dicyclohexylborane (B74569), to form a (Z)-1-trimethylgermyl-1-alkenyl dicyclohexylborane intermediate. thieme-connect.comthieme-connect.com This step establishes the cis-stereochemistry of the final product. wikipedia.org

Protonolysis : The resulting organoborane intermediate is treated with a protic acid, typically acetic acid, which replaces the boryl group with a hydrogen atom to yield the (Z)-1-trimethylgermyl-1-alkene with high stereochemical purity (>98%). thieme-connect.comthieme-connect.com

Table 1: Synthesis of (Z)-1-Trimethylgermyl-1-alkenes via Hydroboration-Protonolysis. thieme-connect.com

1-Trimethylgermyl-1-alkyne Precursor(Z)-1-Trimethylgermyl-1-alkene ProductYield (%)
1-Trimethylgermyl-1-hexyne(Z)-1-Trimethylgermyl-1-hexene85
1-Trimethylgermyl-1-octyne(Z)-1-Trimethylgermyl-1-octene92
1-Trimethylgermyl-3,3-dimethyl-1-butyne(Z)-1-Trimethylgermyl-3,3-dimethyl-1-butene78
1-Trimethylgermyl-1-cyclopropyl-1-propyne(Z)-1-Trimethylgermyl-1-cyclopropyl-1-propene89
1-Phenyl-2-trimethylgermylethyne(Z)-1-Phenyl-2-trimethylgermylethene88

Anionic organogermanium species, such as trialkylgermyl lithium or potassium compounds, are highly reactive nucleophiles. uu.nl When these compounds are introduced into protic solvents like water, methanol, or ammonia (B1221849), they readily undergo protonolysis. masterorganicchemistry.comchemistrytalk.org For example, triethylgermyllithium has been shown to be completely ammonolyzed by liquid ammonia, a protic solvent. uu.nl

The reaction involves the attack of the highly basic germyl (B1233479) anion on the acidic proton of the solvent molecule. In the case of a trimethylgermyl anion precursor and water, the reaction would proceed as follows:

(CH₃)₃Ge⁻ M⁺ + H₂O → (CH₃)₃Ge-H + M⁺OH⁻

This rapid reaction generates trimethylgermane and a metal hydroxide (B78521). The interaction between the anionic germanium center and the water molecule before proton abstraction constitutes the formation of a transient trimethylgermyl-water adduct. Similarly, organogermanium(II) hydrides react with protic reagents like ethanol (B145695) (EtOH) and ammonia (NH₃) via oxidative addition to the germanium center, forming stable germanium(IV) complexes. researchgate.net This reactivity highlights how anionic or electron-rich germanium centers readily interact with protic solvents, providing a clear pathway for the in situ generation of hydrated or protonated organogermanium species.

Hydroboration-Protonolysis Strategies Leading to Germyl-Alkene Intermediates

Control of Reaction Pathways and Selectivity in Organogermanium Aqueous Systems

Controlling the outcome of reactions involving organogermanium compounds in aqueous media is critical for their synthetic application. Selectivity can be governed by factors such as pH, catalyst choice, and the inherent structure of the organogermanium reagent.

Table 2: Effect of THGP-Structured Organogermanium Compounds on Alkaline Isomerization of D-Glucose. jst.go.jp

CompoundMaximum Fructose Yield (%)
Control (No Additive)31
THGP75
N-Ac-GPhe61
GPhe69
GAla68

Catalytic systems also offer precise control over selectivity. Chiral organogermanium compounds anchored to a platinum-on-silica (Pt/SiO₂) support have been developed as enantioselective catalysts for hydrogenation reactions. conicet.gov.ar These catalysts, prepared using techniques derived from Surface Organometallic Chemistry on Metals (SOMC/M), demonstrate high chemoselectivity in the hydrogenation of diketones, producing the corresponding hydroxy ketone with high efficiency. conicet.gov.arconicet.gov.ar The presence of the organogermanium modifier on the platinum surface inhibits side reactions, such as aromatic ring hydrogenation, likely through a combination of electronic effects and dilution of the active platinum sites. conicet.gov.ar The choice of the chiral organic group on the germanium atom allows for the control of enantioselectivity. conicet.gov.ar

Structural Characterization and Bonding Analysis of Trimethylgermyl Water 1/1

Spectroscopic Probing of Intermolecular Interactions and Molecular Architecture

Spectroscopic methods are invaluable for elucidating the nature of the trimethylgermyl-water complex, providing insights into vibrational modes, coordination dynamics, and electronic transitions that define its structure and behavior.

Infrared Spectroscopic Analysis of O-H Vibrations and Hydrogen Bonding in Aqueous Media

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules. In the context of the trimethylgermyl-water (1/1) complex, the O-H stretching vibrations of the water molecule are of particular interest as they are highly sensitive to hydrogen bonding.

When a water molecule forms a hydrogen bond with the trimethylgermyl moiety, a shift in the O-H stretching frequencies is expected. In isolated, gas-phase water, the symmetric and asymmetric O-H stretching vibrations appear around 3657 cm⁻¹ and 3756 cm⁻¹, respectively. physicsopenlab.org Upon complexation with trimethylgermyl, these bands are anticipated to shift to lower wavenumbers (a red shift), which is a hallmark of hydrogen bond formation. d-nb.info This shift is attributed to the weakening of the O-H bonds as electron density is donated from the oxygen atom's lone pair to the germanium center and the hydrogen atom interacts with the germanium or methyl groups.

The IR spectrum of an aqueous solution containing trimethylgermane would likely show broad absorption bands for the O-H stretches due to the dynamic nature of hydrogen bonding in the liquid state. mit.edu However, by employing advanced spectroscopic techniques or computational modeling, it's possible to deconvolute these broad bands and identify the specific vibrational signatures corresponding to the 1:1 complex. For instance, theoretical calculations on similar systems, such as water clusters, have shown that the extent of the red shift correlates with the strength of the hydrogen bond. dicp.ac.cnnih.gov

Illustrative Infrared Spectral Data for Trimethylgermyl-Water (1/1)

Vibrational Mode Expected Frequency (cm⁻¹) Comment
Symmetric O-H Stretch ~3600 - 3650 Red-shifted from free water, indicating moderate hydrogen bonding.
Asymmetric O-H Stretch ~3700 - 3750 Also red-shifted, but may be less pronounced than the symmetric stretch.
H-O-H Bending ~1600 - 1650 May show a slight blue shift upon complexation.

Nuclear Magnetic Resonance (NMR) Studies of Coordination Dynamics and Exchange Phenomena

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it an excellent technique for studying the coordination and dynamics of the trimethylgermyl-water complex in solution.

In the ¹H NMR spectrum, the protons of the methyl groups in trimethylgermane would exhibit a single resonance peak. Upon interaction with water, a slight change in the chemical shift of these protons is expected due to the altered electronic environment around the germanium atom. More significantly, the proton signal of the complexed water molecule would be distinct from that of bulk water. However, due to rapid exchange between the coordinated and bulk water molecules on the NMR timescale, a single, averaged signal for the water protons is often observed. nih.govnumberanalytics.com The position of this averaged peak would be dependent on the concentration of the trimethylgermyl species and the temperature.

Variable-temperature NMR studies can be employed to probe the dynamics of this exchange. numberanalytics.com At lower temperatures, the exchange rate can be slowed down sufficiently to potentially resolve separate signals for the bound and free water molecules. The analysis of the line shapes of the NMR signals can provide quantitative information about the rates of exchange and the thermodynamics of the complex formation. nih.gov

Illustrative ¹H NMR Chemical Shift Data

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Comment
-CH₃ (in complex) 0.2 - 0.4 Singlet Slightly shifted from free trimethylgermane due to interaction with water.
H₂O (coordinated) 4.0 - 5.0 Singlet Downfield shift compared to bulk water, often averaged with the bulk water signal.

Ultraviolet-Visible (UV-Vis) Spectroscopic Signatures of Trimethylgermyl-Water Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. bath.ac.uk For simple, saturated molecules like trimethylgermane and water, the electronic transitions require high energy and occur in the far-UV region, which is not typically accessible with standard spectrophotometers. The formation of a weak to moderately strong hydrogen-bonded complex between trimethylgermane and water is not expected to create new, low-energy electronic transitions that would result in absorption in the near-UV or visible range.

Therefore, UV-Vis spectroscopy is generally not the primary technique for characterizing the formation of the trimethylgermyl-water (1/1) complex. While some organogermanium compounds with extended chromophores can exhibit UV-Vis absorption, the simple trimethylgermyl moiety itself does not absorb in this region. sut.ac.th Any observed changes in the UV-Vis spectrum of an aqueous solution of trimethylgermane would likely be subtle and difficult to attribute directly to the formation of the 1:1 complex, unless there are significant charge-transfer interactions, which are not anticipated to be strong in this case. The main utility of UV-Vis in this context would be to confirm the absence of strongly absorbing impurities. solubilityofthings.com

Raman Spectroscopic Investigations of Vibrational Modes in Water Adducts

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to IR spectroscopy regarding molecular vibrations. renishaw.com A key advantage of Raman spectroscopy for studying aqueous systems is that the Raman signal of water is relatively weak, which can make it easier to observe the vibrational modes of the solute. mdpi.com

For the trimethylgermyl-water (1/1) adduct, Raman spectroscopy can be used to probe the Ge-C symmetric stretching mode, which is typically a strong and sharp band in the Raman spectrum. The frequency of this mode may be slightly perturbed upon complexation with water. Furthermore, the O-H stretching vibrations of the water molecule, although weak in the Raman spectrum of pure water, can be analyzed. physicsopenlab.org Similar to IR spectroscopy, a red shift in the O-H stretching frequencies would be indicative of hydrogen bonding. physicsopenlab.org The low-frequency region of the Raman spectrum could also provide information about the intermolecular vibrations between the trimethylgermyl moiety and the water molecule. renishaw.com

Illustrative Raman Shift Data for Trimethylgermyl-Water (1/1)

Vibrational Mode Expected Raman Shift (cm⁻¹) Comment
Ge-C Symmetric Stretch ~570 Strong, characteristic peak for the trimethylgermyl group.
O-H Stretching Region ~3200 - 3600 Broad and weak, showing features of hydrogen-bonded water.

Solid-State Nuclear Magnetic Resonance (SSNMR) for Characterization of Water Interactions in Solid Phases

Solid-State NMR (SSNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid state. mdpi.com For the trimethylgermyl-water (1/1) complex, if it can be isolated as a solid, SSNMR can provide valuable information about the interactions between the water molecule and the trimethylgermyl group.

By using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), it is possible to enhance the signals of less abundant nuclei like ¹³C and ²⁹Si (or in this case, potentially ⁷³Ge) and to probe the proximity of different nuclei. For instance, ¹H-¹³C CP-MAS experiments could reveal the spatial relationship between the water protons and the methyl carbons of the trimethylgermyl group.

Furthermore, ²H SSNMR of a D₂O-containing complex could provide detailed information about the orientation and dynamics of the water molecule within the solid lattice. mdpi.com The quadrupolar coupling constant and asymmetry parameter of the deuterium (B1214612) nucleus are sensitive to the local environment and can be used to characterize the nature of the hydrogen bonding. mdpi.com Different water pools, such as rigidly bound and more mobile water, can also be distinguished. nih.gov

X-ray Crystallographic Insights into Related Organogermanium-Ligand Structures

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids at atomic resolution. nih.gov While a crystal structure of the simple 1:1 trimethylgermyl-water complex may not be readily available, insights into its likely structure can be gained from the crystallographic data of related organogermanium compounds that feature water or other oxygen-containing ligands. sygnaturediscovery.comcriver.com

In such structures, the germanium atom typically adopts a tetrahedral coordination geometry. When a water molecule acts as a ligand, it would coordinate to the germanium center through its oxygen atom. The Ge-O bond distance would be expected to be in the range of 1.8 to 2.0 Å. The water molecule itself would be oriented in such a way as to form hydrogen bonds with suitable acceptors in the crystal lattice, which could be other molecules of the organogermanium compound or counter-ions if present.

The analysis of a database of organogermanium crystal structures would reveal preferred coordination numbers and geometries for germanium, as well as typical bond lengths and angles involving germanium-oxygen bonds. This information is invaluable for building a reliable model of the trimethylgermyl-water (1/1) complex.

Illustrative Crystallographic Parameters for a Hypothetical Trimethylgermyl-Water Complex

Parameter Expected Value
Ge-O bond length 1.85 ± 0.1 Å
Ge-C bond length 1.95 ± 0.05 Å
C-Ge-C bond angle ~109.5°
C-Ge-O bond angle ~109.5°

Theoretical Approaches to Bonding and Electronic Structure

Theoretical and computational chemistry provide powerful tools to investigate the structure, stability, and nature of intermolecular interactions in complexes that may be transient or difficult to study experimentally. In the case of the trimethylgermyl-water (1/1) adduct, which represents a 1:1 complex between a trimethylgermyl-containing molecule (such as trimethylgermane, (CH₃)₃GeH) and a water molecule, quantum chemical calculations are essential for elucidating its properties. The following sections detail the theoretical methods used to analyze the bonding and electronic structure of such an adduct. It is important to note that specific experimental or computational studies focusing exclusively on the trimethylgermyl-water (1/1) complex are not readily found in the surveyed scientific literature. Therefore, the following discussion is based on established theoretical principles and methodologies applied to analogous weakly bound molecular complexes.

Quantum Chemical Calculations of Intermolecular Interaction Energies

The stability of the trimethylgermyl-water (1/1) adduct is determined by the strength of the intermolecular forces holding the two molecules together. Quantum chemical calculations are the primary method for quantifying this interaction energy.

The interaction energy (ΔE) is typically calculated as the difference between the total energy of the complex (E_adduct) and the sum of the energies of the individual, isolated monomers (E_trimethylgermyl and E_water):

ΔE = E_adduct - (E_trimethylgermyl + E_water)

A negative value of ΔE indicates a stable complex. However, this calculation is subject to a technical artifact known as Basis Set Superposition Error (BSSE), which can artificially increase the calculated interaction energy. The counterpoise correction method developed by Boys and Bernardi is the standard approach to correct for BSSE.

Commonly employed quantum chemical methods for calculating intermolecular interaction energies in such weakly bound systems include Møller-Plesset perturbation theory, particularly at the second order (MP2), and Density Functional Theory (DFT). DFT methods must be paired with dispersion corrections (e.g., DFT-D3) to accurately describe the van der Waals forces that are significant in these types of complexes. The choice of basis set is also crucial, with augmented correlation-consistent basis sets like aug-cc-pVDZ or aug-cc-pVTZ being standard for obtaining reliable results.

For the trimethylgermyl-water adduct, the interaction would likely be a weak hydrogen bond, potentially involving the hydrogen atom of the water molecule and the germanium atom, or a Ge-H···O interaction. Theoretical studies on similar systems, such as the ozonation of germanes, have noted the challenge in confirming stable van der Waals complexes, suggesting that such interactions are indeed very weak. smu.edu A review of the thermochemistry of organogermanium compounds includes theoretical calculations on the reaction of germane (B1219785) with water to form H₃GeOH, but this involves a chemical transformation rather than the formation of a stable adduct. csic.es

Table 1: Illustrative Interaction Energies for a Hypothetical Trimethylgermyl-Water Adduct

Disclaimer: The following data are hypothetical and for illustrative purposes only, as specific published values for this complex were not found. They represent typical values for weakly bound complexes.

Method/Basis SetUncorrected Interaction Energy (kcal/mol)BSSE (kcal/mol)Corrected Interaction Energy (kcal/mol)
MP2/aug-cc-pVDZ-2.50.5-2.0
MP2/aug-cc-pVTZ-2.30.2-2.1
B3LYP-D3/aug-cc-pVDZ-2.10.4-1.7

Analysis of Charge Distribution and Dipole Moments in Adducts

The formation of an intermolecular complex like trimethylgermyl-water (1/1) leads to a redistribution of the electron density of the constituent molecules. This change in charge distribution and the resulting dipole moment of the adduct can be analyzed using theoretical methods.

Charge Distribution Analysis: Methods such as Natural Bond Orbital (NBO) analysis or Atoms in Molecules (AIM) theory are used to partition the electron density and assign partial atomic charges. By comparing the atomic charges in the complex to those in the isolated monomers, one can quantify the amount of charge transfer that occurs upon formation of the intermolecular bond. In a hypothetical trimethylgermyl-water adduct, a small amount of charge transfer would be expected from the water molecule (acting as a Lewis base) to the trimethylgermyl moiety (acting as a Lewis acid), or vice versa, depending on the specific nature of the interaction.

Table 2: Illustrative Charge and Dipole Moment Data for a Hypothetical Trimethylgermyl-Water Adduct

Disclaimer: The following data are hypothetical and for illustrative purposes only, based on general principles of intermolecular interactions, as specific published values for this complex were not found.

ParameterIsolated TrimethylgermaneIsolated WaterTrimethylgermyl-Water Adduct
NBO Charge on Ge +0.50 e-+0.48 e
NBO Charge on O --0.96 e-0.98 e
NBO Charge on interacting H (of H₂O) -+0.48 e+0.50 e
Dipole Moment (Debye) ~0.7 D1.85 D~2.8 D

Computational Chemistry and Molecular Modeling of Trimethylgermyl Water 1/1 Systems

Quantum Chemistry Methodologies for Electronic Structure and Reactivity

Quantum chemistry methods are employed to calculate the electronic structure of the trimethylgermyl-water complex, providing information on its geometry, interaction energy, and the nature of the intermolecular forces. scribd.com

Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. gatech.edulibretexts.org It provides a good starting point for understanding the electronic structure of molecular systems but does not account for electron correlation. nitc.ac.in For the trimethylgermyl-water (1/1) system, an HF calculation would be used to determine an initial optimized geometry and molecular orbitals. montana.edu

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built upon the HF reference to systematically include electron correlation. nitc.ac.in These methods are more computationally demanding but offer higher accuracy for calculating interaction energies and describing weak intermolecular forces, such as the hydrogen bond potentially formed between the water molecule and the trimethylgermyl moiety. wikipedia.org In studies of related organometallic compounds, these high-level calculations are crucial for obtaining reliable thermochemical data and bond dissociation enthalpies. researchgate.netcsic.es

A typical computational study would compare the energies and geometries from different levels of theory, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Calculated Properties for the Trimethylgermyl-Water (1/1) Adduct at Different Levels of Theory.
Method/Basis SetInteraction Energy (kcal/mol)Ge···O Distance (Å)O-H···Ge Angle (°)O-H Bond Length Change (Å)
HF/6-31G(d)-2.53.10165+0.005
MP2/6-311+G(d,p)-4.82.85170+0.012
CCSD(T)/aug-cc-pVTZ-5.22.81172+0.015

This table is illustrative and does not represent actual experimental data.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. scribd.com DFT methods, particularly those including hybrid functionals (e.g., B3LYP) and dispersion corrections (e.g., DFT-D3), are well-suited for studying non-covalent interactions in systems like the trimethylgermyl-water adduct. researchgate.net

DFT calculations are used to explore the potential energy surface of the complex, identifying the minimum energy structure (the most stable geometry) and any transition states for its formation or dissociation. Key parameters obtained from these studies include the binding energy, the geometric parameters of the hydrogen bond (if present), and vibrational frequency shifts upon complexation. researchgate.netmdpi.com For instance, the O-H stretching frequency of the water molecule involved in the interaction is expected to show a red shift (a shift to lower frequency), which is a hallmark of hydrogen bonding. wikipedia.org

Hartree-Fock and Post-Hartree-Fock Calculations

Molecular Dynamics Simulations of Trimethylgermyl-Water Interactions

While quantum chemistry methods are excellent for studying static properties of a single complex, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of trimethylgermyl in a bulk water environment. ebsco.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. mdpi.com

To accurately simulate the trimethylgermyl-water system, an explicit solvent model is crucial. wikipedia.orgfiveable.me In this approach, individual water molecules are explicitly included in the simulation box, allowing for specific, directional interactions like hydrogen bonds to be captured. github.io This is in contrast to implicit solvent models, which treat the solvent as a continuous medium. scm.com

The accuracy of an MD simulation is highly dependent on the quality of the intermolecular force field, which is a set of parameters and equations describing the potential energy of the system. nih.govarxiv.org Force fields for organogermanium compounds are less common than for standard organic molecules, and their development requires careful parameterization against high-level quantum chemistry calculations or experimental data to accurately represent the van der Waals and electrostatic interactions between the trimethylgermyl moiety and water molecules. nih.govrsc.org

Table 2: Typical Parameters in a Force Field for Molecular Dynamics Simulation.
Interaction TypeFunctional FormKey Parameters
Bond Stretching½k(r - r₀)²Force constant (k), Equilibrium distance (r₀)
Angle Bending½k(θ - θ₀)²Force constant (k), Equilibrium angle (θ₀)
Torsional (Dihedral)ΣVₙ[1 + cos(nφ - δ)]Barrier height (Vₙ), Periodicity (n), Phase shift (δ)
van der Waals4ε[(σ/r)¹² - (σ/r)⁶]Well depth (ε), Collision diameter (σ)
Electrostaticqᵢqⱼ / (4πε₀rᵢⱼ)Partial atomic charges (qᵢ, qⱼ)

This table describes the general form of force field terms. Specific parameter values are required for each atom type in the trimethylgermyl-water system.

MD simulations can be used to study the solvation dynamics, which describes the time-dependent response of water molecules to the presence of the trimethylgermyl solute. rsc.orgarxiv.orgresearchgate.net Analysis of the simulation trajectory can reveal the structure of the solvation shell around the solute, including the number of water molecules in the first shell and their preferred orientations. nih.gov

Furthermore, MD simulations provide detailed information about the hydrogen bond network of the surrounding water and how it is perturbed by the solute. rsc.orgnih.gov By defining a geometric or energetic criterion for a hydrogen bond, one can calculate properties such as the average number of hydrogen bonds per water molecule and the lifetime of hydrogen bonds in the vicinity of the trimethylgermyl group. wikipedia.org These dynamics are critical for understanding the macroscopic properties of aqueous solutions of organogermanium compounds.

Application of Explicit Solvent Models and Intermolecular Force Fields

Solvation Models and Free Energy Calculations

A key thermodynamic quantity for understanding the interaction of trimethylgermyl with water is the solvation free energy, which is the free energy change associated with transferring the molecule from the gas phase into the solvent. arxiv.org

Solvation models are used to compute this quantity. These can be implicit models like the Solvation Model based on Density (SMD) or the Conductor-like Screening Model (COSMO), which are computationally efficient. scm.com Alternatively, more accurate but computationally intensive explicit solvent models can be used in conjunction with statistical mechanics methods. nih.govbiorxiv.org

Free energy calculations, such as thermodynamic integration or free energy perturbation, are performed using MD simulations to compute the solvation free energy. nih.govmpg.de These methods involve creating a non-physical pathway that "alchemically" transforms the solute into nothing (to calculate absolute free energy) or into another molecule (for relative free energy). By simulating the system at various points along this pathway, the free energy difference can be calculated. nih.govmpg.de Understanding the solvation free energy is fundamental to predicting the solubility and partitioning behavior of organogermanium compounds.

Continuum Solvation Models (e.g., COSMO, PCM) for Aqueous Environments

To computationally model the behavior of trimethylgermane in water, implicit solvation models are frequently employed. These models approximate the solvent as a continuous medium with specific dielectric properties, which is a computationally efficient way to account for solvent effects. wikipedia.org Among the most widely used are the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). q-chem.com

In these approaches, the solute molecule, such as trimethylgermane, is placed within a cavity created in the dielectric continuum that represents the water solvent. zenodo.org The charge distribution of the solute molecule, calculated using quantum mechanical methods like Density Functional Theory (DFT), induces a polarization on the surface of this cavity. q-chem.com This polarization, in turn, creates a reaction field that interacts with the solute's electron density, and this interaction is calculated self-consistently. octopus-code.org

The key differences between various continuum models lie in how the cavity is defined and how the surface charges are calculated. kuleuven.be

Polarizable Continuum Model (PCM): This is a broad class of models where the solvent polarization is derived by solving the electrostatic equations for a dielectric medium. kuleuven.be The Integral Equation Formalism (IEF-PCM) is a popular and robust variant that provides a reliable description of the solvent reaction field. q-chem.com

Conductor-like Screening Model (COSMO): COSMO simplifies the calculation by initially treating the solvent as a perfect conductor (infinite dielectric constant). wikipedia.org The resulting surface charges are then scaled by a function of the solvent's actual dielectric constant to provide the final solvation energy. This approach has proven to be very efficient and accurate for a wide range of applications. zenodo.org

A further refinement, known as COSMO-RS (Real Solvents), uses the surface charge densities from COSMO calculations to derive thermodynamic properties through statistical thermodynamics, allowing for the prediction of properties like vapor pressure and partition coefficients without specific parameterization for every system. wikipedia.orgzenodo.org

For the trimethylgermyl-water system, these models would predict the stabilization energy gained upon moving the trimethylgermane molecule from the gas phase into the aqueous environment. The models account for the electrostatic interactions between the slightly polar Ge-C and C-H bonds of the solute and the highly polar water continuum.

Calculation of Free Energies of Solvation in Water

The solvation free energy (ΔG°solv) is a critical thermodynamic quantity that describes the change in Gibbs free energy when a solute is transferred from the gas phase to a solvent at a standard state. nih.govmdpi.com It is a key indicator of a substance's solubility and partitioning behavior. Computational methods, particularly those using continuum solvation models, calculate ΔG°solv by summing several energy components. nih.gov

The total solvation free energy is typically partitioned as follows:

ΔG°solv = ΔGelst + ΔGcav + ΔGdisp + ΔGrep

Where:

ΔGelst is the electrostatic contribution arising from the interaction of the solute's charge distribution with the polarized dielectric continuum. octopus-code.org

ΔGcav is the cavitation energy, which is the energy required to create the solute-sized cavity within the solvent. researchgate.net

ΔGdisp and ΔGrep represent the dispersion and repulsion interactions between the solute and solvent, which are short-range van der Waals forces. researchgate.net

In practice, the non-electrostatic terms (cavitation, dispersion, and repulsion) are often grouped into a single term (ΔGnon-elst). nih.gov The calculation proceeds by first performing a quantum mechanical calculation on the isolated (gas-phase) molecule to determine its energy and charge distribution. Then, a second calculation is performed with the continuum model to obtain the energy of the solvated system. The difference yields the solvation free energy. octopus-code.org

Below is a hypothetical data table illustrating the typical components of the calculated free energy of solvation for trimethylgermane in water, based on common values for small organic molecules.

Energy ComponentDescriptionHypothetical Value (kcal/mol)
ΔGelstElectrostatic solute-solvent interaction-2.5
ΔGcavEnergy to form the cavity in water+4.0
ΔGdisp/repDispersion and repulsion interactions-2.0
ΔG°solv (Total)Total Free Energy of Solvation-0.5

This table is for illustrative purposes only and does not represent experimentally verified data.

Computational Studies of Reaction Pathways and Energetics

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. sumitomo-chem.co.jpmsu.edu By using methods like Density Functional Theory (DFT), researchers can map the potential energy surface (PES) of a reaction, identifying the most likely pathway from reactants to products. sioc-journal.cnsmu.edu

This analysis involves several key steps:

Locating Stationary Points: The first step is to optimize the geometries of all relevant species on the PES, including reactants, intermediates, and products. These correspond to local minima on the energy landscape. smu.edu

Identifying Transition States (TS): A transition state represents the highest energy point along the minimum energy reaction coordinate and is characterized as a first-order saddle point on the PES. smu.edu Locating the TS is crucial as its energy determines the activation energy (energy barrier) of the reaction. sioc-journal.cn

Verifying Reaction Pathways: Once a transition state structure is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. smu.edu This calculation traces the path downhill from the TS to ensure that it correctly connects the intended reactants and products, thus validating the proposed elementary step. smu.edu

The following interactive table presents hypothetical energetic data for a proposed two-step reaction pathway of a trimethylgermyl compound in water.

Reaction StepSpeciesDescriptionRelative Free Energy (kcal/mol)
Step 1ReactantsTrimethylgermyl Substrate + Nucleophile0.0
TS1First Transition State+22.5
Step 2IntermediatePentacoordinate Germanium Species+5.0
TS2Second Transition State+15.0
-ProductsSubstituted Product + Leaving Group-10.0

This table contains illustrative data for a hypothetical reaction and is not based on published experimental results. Such computational analysis provides deep mechanistic insight, helping to explain reaction outcomes and guide the design of new chemical processes. nih.govfrontiersin.org

Reactivity and Mechanistic Investigations of Trimethylgermyl Water 1/1 Chemical Pathways

Hydrolytic Reactivity Pathways of Organogermanium Compounds in Water

The stability of organogermanium compounds in aqueous environments is highly variable and depends on the nature of the organic substituents and the atoms bonded to the germanium center. While some organogermanium compounds exhibit considerable resistance to hydrolysis, others are readily transformed. researchgate.net For instance, the germanium-sulfur bond shows greater hydrolytic stability compared to the silicon-sulfur bond. cdnsciencepub.com

The hydrolysis of certain organogermanium compounds can lead to the formation of stable hydrates. An example is the formation of disodium (B8443419) diphenylgermanedithiol trihydrate, which was identified through elemental analysis and by observing the weight loss upon desiccation. cdnsciencepub.com In contrast, some organogermanium compounds, like specific triorganogermanium(IV) methoxides, are smoothly hydrolyzed by atmospheric moisture to the corresponding triorganogermanol. researchgate.net The hydrolysis of trichlorogermylpropanoic acid is a key step in the synthesis of the water-soluble organogermanium compound poly-trans-[(2-carboxyethyl)germasesquioxane] (Ge-132), which exists as 3-(trihydroxygermyl)propanoic acid (THGP) in aqueous solution. nih.govjst.go.jpnih.gov This highlights the pivotal role of hydrolysis in modifying the structure and properties of organogermanium compounds.

The hydrolysis of α-chloro ethers has been utilized as a preparative method for ketones such as trimethylgermyl trimethylsilyl (B98337) ketone and bis(trimethylgermyl) ketone on silica (B1680970) gel. researchgate.net Similarly, the hydrolysis of α-trimethylgermylzirconacyclopentenes is a key step in the diastereoselective synthesis of (Z)-1-trimethylgermyl-1-alkenes. asianpubs.org

Table 1: Hydrolytic Reactions of Selected Organogermanium Compounds

Organogermanium CompoundHydrolysis Product(s)Conditions/ObservationsReference(s)
Triorganogermanium(IV) methoxide (B1231860) (Ar3GeOMe)Triorganogermanol (Ar3GeOH)Smoothly hydrolyzed by air-moisture. researchgate.net
Trichlorogermylpropanoic acid3-(trihydroxygermyl)propanoic acid (THGP)Key step in Ge-132 synthesis. nih.govjst.go.jpnih.gov
α-Chloro ethersTrimethylgermyl trimethylsilyl ketone, Bis(trimethylgermyl) ketoneHydrolysis on silica gel. researchgate.net
α-Trimethylgermylzirconacyclopentenes(Z)-1-trimethylgermyl-1-alkenesHydrolysis with 1M HCl. asianpubs.org
HexamethyldigermoxaneTrimethylfluorogermane and boron trioxideReaction with boron trifluoride, not direct hydrolysis. cdnsciencepub.com
n-ButylchlorogermaneDid not form the expected 1,1'-di-n-butyldigermoxane upon hydrolysis.Highlights the instability of certain germyl (B1233479) ethers. cdnsciencepub.com

Water-Induced Structural Rearrangements in Organogermanium Systems

The presence of water can induce significant structural transformations in organogermanium compounds. A notable example is the water-soluble polymer Ge-132, which hydrolyzes to form 3-(trihydroxygermyl)propanoic acid (THGP). nih.govresearchgate.netmdpi.commdpi.com This monomeric species is believed to be the active form responsible for many of the observed biological and chemical effects of Ge-132. The hydrolysis process illustrates a profound structural change from a polymeric network to a discrete molecular entity in an aqueous environment.

Furthermore, some polymeric organogermanium structures exhibit topological polymorphism, where structural transformations can be achieved by soaking the crystals in deionized water under appropriate conditions. nih.govjst.go.jp This indicates that water can mediate rearrangements of the solid-state structure of certain organogermanium compounds.

Ligand Exchange Mechanisms in Aqueous Trimethylgermyl Solutions

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand is replaced by another. chemistrystudent.comchemguide.co.uk In aqueous solutions of trimethylgermyl compounds, water molecules can act as ligands, participating in exchange reactions. The trimethylgermyl-water (1/1) complex itself is a product of such an interaction, where water displaces another ligand or coordinates to a vacant site on the germanium atom.

While direct studies on ligand exchange involving the trimethylgermyl-water (1/1) species are not extensively detailed in the provided results, the principles of ligand exchange in aqueous media are well-established. chemistrystudent.comchemguide.co.uk The size and charge of the incoming and outgoing ligands, as well as the nature of the central metal ion, influence the feasibility and outcome of the exchange. For instance, larger ligands like chloride ions may replace a different number of smaller water molecules, leading to a change in coordination number and geometry. chemguide.co.uk

The synthesis of trimethylgermyl derivatives of silicate (B1173343) anions from silicate minerals requires the presence of water to react with trimethylchlorogermane. rsc.org This suggests a mechanism where water likely facilitates the initial reaction, possibly through the formation of a reactive trimethylgermyl-water intermediate, which then reacts with the silicate.

Role of Water as a Medium and Reagent in Organogermanium Catalytic Processes

Water is not merely a passive solvent but can actively participate in and influence organogermanium-catalyzed reactions. Its unique properties, such as high polarity and the ability to form hydrogen bonds, can significantly impact reaction pathways, rates, and selectivity. numberanalytics.com

Water as a Promoter or Catalyst for Organogermanium Reactions

Organogermanium compounds have been shown to act as promoters or catalysts in various reactions conducted in aqueous media. A prominent example is the promotion of aldose-to-ketose isomerization by organogermanium compounds with a 3-(trihydroxygermyl)propanoic acid (THGP) structure. nih.govjst.go.jp In these reactions, the organogermanium compound significantly increases the isomerization ratio and the initial reaction rate. nih.govjst.go.jp

The proposed mechanism involves the formation of stable complexes between the organogermanium compound and the ketose, which shifts the reaction equilibrium. nih.govjst.go.jp Furthermore, the organogermanium compound is thought to stabilize the cis-enediol intermediate, a key transient species in the isomerization process, thereby accelerating the reaction. nih.govresearchgate.net This stabilization of a transition state or reactive intermediate by the organogermanium species in an aqueous environment highlights water's role in facilitating the catalytic cycle.

Water is also essential in the hydrolysis of Ge-132 to the active THGP monomer, which is a prerequisite for its catalytic activity in these isomerization reactions. nih.govresearchgate.netmdpi.com Therefore, water acts as both a reagent to generate the active catalyst and as the medium in which the catalysis occurs.

Solvent Effects on Reaction Selectivity and Rate in Aqueous Media

The choice of solvent can have a profound impact on the selectivity and rate of chemical reactions, including those catalyzed by organogermanium compounds. numberanalytics.com In aqueous media, the high polarity of water can stabilize charged intermediates and transition states, potentially accelerating reactions that proceed through such species. numberanalytics.com

In the context of organogermanium chemistry, the use of aqueous solutions is crucial for the catalytic activity of compounds like THGP in sugar isomerization. nih.govjst.go.jp The solvent not only dissolves the reactants and the catalyst but also participates in the reaction mechanism through hydration and hydrogen bonding. The selectivity towards ketose formation is enhanced because the organogermanium compound forms more stable complexes with ketoses than with aldoses in water. nih.govjst.go.jp This differential stabilization by the catalyst in an aqueous environment is a key factor driving the selectivity of the reaction.

Furthermore, the rate of certain reactions can be significantly different in aqueous versus organic solvents. For cobalt-catalyzed reactions of alkynylgermanes with hydrosilanes, performing the reaction in THF, an organic solvent, leads to selective dehydrogenative coupling, whereas the presence of water could potentially alter the reaction pathway. nih.gov The influence of the solvent on catalyst activity and selectivity is a general principle in catalysis, and aqueous organogermanium systems are no exception. numberanalytics.com

Intermolecular Reactions Involving Trimethylgermyl-Water (1/1) Intermediates

The trimethylgermyl-water (1/1) complex, [(CH₃)₃Ge-OH₂], is expected to be a reactive intermediate in various intermolecular reactions in aqueous or moist environments. Although direct observation and isolation of this specific complex are challenging, its transient existence can be inferred from the products of reactions involving trimethylgermyl species in the presence of water.

For instance, the reaction of silicate minerals with trimethylchlorogermane to form trimethylgermyl derivatives only proceeds in the presence of water. rsc.org This strongly suggests the involvement of a water-derived intermediate, likely the trimethylgermyl-water complex, which acts as the reactive species that attacks the silicate structure.

Furthermore, the stability of a trimethylgermyl-platinum(II) complex in aqueous diglyme (B29089) contrasts with the reactivity of analogous complexes, highlighting the specific interactions and stability of the trimethylgermyl group in the presence of water. rsc.org This suggests that the trimethylgermyl-water intermediate, while potentially reactive, can also be involved in systems that exhibit a degree of stability.

Dimerization and Trimerization Processes in Aqueous Environments

The formation of Trimethylgermyl--water (1/1), or trimethylgermanol, typically occurs via the hydrolysis of a suitable precursor, such as a trimethylgermyl halide (Me₃GeX), in an aqueous environment. libretexts.orgpressbooks.pubalgoreducation.com This reaction is a nucleophilic substitution where water attacks the electrophilic germanium atom, leading to the displacement of the halide. libretexts.orgalgoreducation.com

Once formed, trimethylgermanol is generally unstable in aqueous solution and tends to undergo condensation. thieme-connect.de This process involves two molecules of trimethylgermanol reacting to form a larger molecule, bis(trimethylgermyl)oxane, with the concomitant elimination of a water molecule. biotopics.co.ukuwec.edu This dimerization is a common pathway for germanols that lack bulky substituents, which would otherwise sterically hinder the condensation. thieme-connect.de

The reaction can be represented as: 2 Me₃GeOH ⇌ (Me₃Ge)₂O + H₂O

This equilibrium between the germanol and the corresponding digermoxane is a fundamental aspect of organogermanium chemistry in the presence of water. csic.esnih.govsmu.edu The formation of the germoxane (Ge-O-Ge) linkage is driven by the propensity to eliminate water. mdpi.com

Further aggregation can lead to the formation of trimers or even larger cyclic or ladder-type structures, particularly with di- or tri-functional organogermanes. mdpi.com For trimethylgermanol, the dimer is the most prevalent condensation product, though the potential for forming larger oligomers exists under specific conditions. Analysis of organogermanium compounds with Ge-O bonds has revealed numerous structural motifs, including cyclic tetramers and more complex cage structures, which arise from the hydrolysis and condensation of various organogermanium precursors. mdpi.com

Nucleophilic Additions to Organogermanium Species in the Presence of Water

In aqueous solutions, organogermanium compounds that hydrolyze to form trihydroxygermyl species exhibit notable reactivity towards nucleophiles, particularly molecules containing cis-diol functionalities. nih.govnih.gov A well-studied example is the interaction of 3-(trihydroxygermyl)propanoic acid (THGP), the hydrolysate of the water-soluble polymer Ge-132, with saccharides. nih.govnih.govjst.go.jp

The germanium center in these hydroxylated species is electrophilic and susceptible to nucleophilic attack from the hydroxyl groups of sugars. This interaction leads to the formation of stable, cyclic complexes. nih.govresearchgate.net Mechanistic studies using nuclear magnetic resonance (NMR) spectroscopy have shown that the complexation involves the cis-diol groups of the saccharide rather than trans-diol groups. nih.gov

This nucleophilic addition process has several key features:

Enhanced Affinity for Ketoses: Organogermanium compounds show a significantly higher affinity for ketoses (like fructose) than for aldoses (like glucose), often by a factor of 20 to 40. nih.govjst.go.jp This is attributed to the specific stereochemistry and higher fraction of furanose structures in ketoses, which facilitates the formation of stable complexes. researchgate.net

Intermediate Stabilization: The organogermanium compound can also form complexes with cis-enediol intermediates, stabilizing the transition state of the isomerization reaction and increasing the initial reaction rate. nih.gov

The table below summarizes the affinity of THGP for various saccharides, demonstrating the preferential binding to ketoses and sugars with cis-diol structures.

SaccharideTypePresence of cis-Diol GroupRelative Affinity for THGP
D-FructoseKetoseYesHigh
D-GlucoseAldoseNoLow
LactuloseKetoseYesHigh
LactoseAldoseNoLow
D-RiboseAldoseYesModerate-High

This table is based on findings that organogermanium compounds with a THGP structure have a much stronger affinity for ketoses than aldoses, and that complexation is dependent on the presence of cis-diol groups. nih.govnih.govresearchgate.net

Electrophilic Astatination of Trimethylgermyl Arenes and Solvent Influence

The trimethylgermyl group is an effective leaving group in electrophilic aromatic substitution reactions, a property that has been exploited for the radiosynthesis of astatinated arenes. The reaction involves the electrophilic astatodegermylation of trimethylgermyl arene precursors. This method provides access to ortho-, para-, and meta-astatinated arenes, which are valuable for applications in radiopharmaceutical development.

The reaction proceeds by treating the trimethylgermyl arene with a source of electrophilic astatine-211 (B1237555) (²¹¹At). Studies have optimized conditions for this transformation, identifying key reagents and the critical role of the solvent. The most effective solvent system found is trifluoroacetic acid (TFA), which is a strong acid that can activate the electrophile. The reaction is typically carried out at room temperature using small amounts of the precursor (e.g., 0.15 μmol). An oxidizing agent, such as N-chlorosuccinimide (NCS), is often used to generate the reactive astatine species, with acetic acid (AcOH) sometimes included as an additive.

The efficiency of the astatodegermylation is influenced by the electronic properties of the substituents on the aromatic ring.

Electron-deficient arenes generally show higher radiochemical conversions (RCCs), typically around 70%.

Electron-rich arenes result in more moderate RCCs, averaging approximately 50%.

The table below presents research findings from the electrophilic astatination of various trimethylgermyl arenes, highlighting the influence of the substrate's electronic nature and the solvent system on the outcome.

Trimethylgermyl Arene SubstrateArene TypeReaction ConditionsAverage Radiochemical Conversion (RCC)
1-(trimethylgermyl)-4-nitrobenzeneElectron-deficient²¹¹At, NCS, AcOH in TFA, 10 min, RT~70%
Methyl 4-(trimethylgermyl)benzoateElectron-deficient²¹¹At, NCS, AcOH in TFA, 10 min, RT~70%
1-methoxy-4-(trimethylgermyl)benzeneElectron-rich²¹¹At, NCS, AcOH in TFA, 10 min, RT~50%
N,N-dimethyl-4-(trimethylgermyl)anilineElectron-rich²¹¹At, NCS, AcOH in TFA, 10 min, RT~50%
PARP Inhibitor PrecursorComplex/Electron-deficient features²¹¹At, NCS, AcOH in TFA, 10 min, RT~50%

Data synthesized from studies on the rapid electrophilic astatination of trimethylgermyl arenes. The specific values are averages reported for electron-deficient and electron-rich systems under optimized conditions.

Coordination Chemistry of Trimethylgermyl Water 1/1 Complexes and Adducts

Nature of the Coordinate Covalent Bond and Intermolecular Adducts (Ge-O-H)

The formation of the trimethylgermyl-water (1/1) adduct is a classic example of a Lewis acid-base interaction. libretexts.org The trimethylgermyl cation, [(CH3)3Ge]+, acts as a Lewis acid (electron pair acceptor), while the water molecule, with its lone pairs of electrons on the oxygen atom, functions as a Lewis base (electron pair donor). libretexts.orgamazonaws.com The bond formed between the germanium and oxygen atoms is a coordinate covalent bond, also known as a dative bond, where both electrons in the shared pair are contributed by the oxygen atom of the water molecule. libretexts.orgbyjus.com

This interaction results in the formation of an intermolecular adduct, [((CH3)3Ge)(H2O)]+. The mechanism is believed to proceed through the initial formation of an adduct followed by potential further reactions. nih.gov The resulting Ge-O-H linkage is characterized by the dative bond between germanium and oxygen. The character of the Ge-O bond in germanium complexes can vary from primarily covalent to more ionic, depending on the ligands and the oxidation state of the germanium. wikipedia.org In the case of the trimethylgermyl-water adduct, the bond is expected to have significant covalent character, typical for most organogermanium compounds. wikipedia.org The typical length for a covalent Ge-O single bond is approximately 1.8 Å. wikipedia.org

Table 1: Comparison of Germanium-Oxygen Bond Lengths in Various Compounds

Compound Type Typical Ge-O Bond Length (Å) Reference
Organogermanium(IV) Catecholates 1.80–1.84 mdpi.com
Hexacoordinated Germanium(IV) Bis-catecholates 1.85–1.90 mdpi.com
Digermoxane [(p-F3CC6H4)3Ge]2O 1.778 mdpi.com
Ge(II) Cryptand/Crown Ether Complexes 2.38–2.49 wikipedia.org

This table provides context for typical Ge-O bond distances. The exact bond length in the trimethylgermyl-water adduct would require specific experimental determination.

Ligand Properties of Water in Organogermanium Coordination Complexes

In the context of organogermanium coordination chemistry, water exhibits well-defined ligand properties. It acts as a neutral, monodentate ligand, meaning it binds to the central germanium atom at a single point through one of the lone pairs on the oxygen atom. solubilityofthings.comsavemyexams.com

The key properties of water as a ligand in these complexes include:

Lewis Basicity : Water is a classic Lewis base, readily donating an electron pair to form a coordinate covalent bond with an electrophilic metal or metalloid center like the trimethylgermyl cation. libretexts.orgamazonaws.com

Monodentate Coordination : It coordinates using a single donor atom (oxygen), occupying one site in the coordination sphere of the germanium atom. savemyexams.com

Acidity of Coordinated Water : Once coordinated, the water ligand's acidity increases significantly compared to free water. This is due to the polarization of the O-H bonds by the positive charge of the germanium center, making it a weak acid that can donate a proton. wikipedia.org

The dissolution of organogermanium salts in water often leads to the coordination of water molecules to the germanium cation, forming an aquo complex within what is known as the inner coordination sphere. amazonaws.com

Formation and Characterization of Hydrated Organogermanium Species

Hydrated organogermanium species, such as the trimethylgermyl-water adduct, are typically formed through the hydrolysis of reactive organogermanium precursors. marshallplan.at A common route is the reaction of a trialkylgermanium halide, such as trimethylgermyl chloride ((CH3)3GeCl), with water. In this reaction, the water molecule acts as a nucleophile, attacking the electrophilic germanium center and displacing the halide ion. core.ac.uk

These reactions are often rapid, reflecting the tendency of many organogermanium halides to hydrolyze easily, which necessitates that many syntheses using these precursors be performed with rigorous exclusion of water. marshallplan.at The product is the hydrated cation, [((CH3)3Ge)(H2O)]+.

Characterization of these hydrated species relies on various spectroscopic techniques:

Infrared (IR) Spectroscopy : This method is crucial for identifying the presence of coordinated water and hydroxyl groups. Specific bands corresponding to Ge-O and Ge-OH vibrations can be observed. For instance, in studies of hydrated germanium dioxide, bands around 877 cm⁻¹ have been assigned to δ(Ge-OH) deformation vibrations, and bands near 668 cm⁻¹ have been attributed to Ge-O stretching vibrations. mdpi.com The presence of coordinated water molecules is also indicated by characteristic H₂O vibration bands. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁷O NMR can provide valuable information about the structure of the adduct in solution, confirming the presence and environment of the methyl groups and the coordinated water molecule. paperpublications.org

Table 2: Potential Spectroscopic Signatures for Trimethylgermyl-Water (1/1)

Spectroscopic Technique Expected Observation Reference/Analogy
IR Spectroscopy Appearance of Ge-O stretching vibration mdpi.com
Appearance of Ge-OH deformation vibration mdpi.com
Bands for coordinated H₂O mdpi.com
¹H NMR Spectroscopy Shift in methyl proton resonance upon coordination paperpublications.org

Stability and Lability of Trimethylgermyl-Water Adducts in Solution

The trimethylgermyl-water adduct, like many metal aquo complexes, is subject to dynamic equilibria in solution. wikipedia.org The stability and lability of the Ge-O coordinate bond are key factors governing its behavior.

Lability and Water Exchange : The term "lability" refers to the rate at which ligands are exchanged in a coordination complex. The water ligand in [((CH3)3Ge)(H2O)]+ is expected to be labile, participating in rapid exchange with bulk water molecules in the solvent. This process follows a dissociative substitution pathway. wikipedia.org The rate of this exchange is influenced by factors such as the charge on the central atom and its electronic configuration. wikipedia.org

Acid-Base Equilibria : The coordinated water molecule is more acidic than a free water molecule. Therefore, the trimethylgermyl-water adduct acts as a weak acid in solution, establishing an equilibrium with its conjugate base, the trimethylgermyl-hydroxo complex. wikipedia.org [((CH₃)₃Ge)(H₂O)]⁺ ⇌ [((CH₃)₃Ge)(OH)] + H⁺ The position of this equilibrium, and thus the stability of the aquo adduct against deprotonation, depends on the pH of the solution.

The behavior of these species can be complex, and in concentrated solutions, condensation reactions can occur, leading to the formation of larger structures containing Ge-O-Ge bridges, known as germoxanes. mdpi.com

Influence of Water on Coordination Sphere Dynamics and Stereochemistry

The coordination of a water molecule has a significant impact on the coordination environment of the germanium atom, influencing its geometry, reactivity, and stereochemistry. dokumen.pub

Change in Coordination Number and Geometry : The coordination of a water molecule to a three-coordinate trimethylgermyl cation, [(CH3)3Ge]+, which would be expected to be trigonal planar, increases the coordination number of the germanium atom from three to four. This results in a change in geometry to a distorted tetrahedral arrangement around the germanium center in the [((CH3)3Ge)(H2O)]+ adduct.

Influence on Reactivity : The presence of the aquo ligand in the inner coordination sphere modifies the electronic properties of the germanium center, affecting its reactivity towards other substrates. amazonaws.com For example, the hydrolysis of a coordinated water molecule to a hydroxide (B78521) is much faster than for the precursor complex. wikipedia.org

Stereochemical Effects : The coordination of water can influence the stereochemistry of the complex. In more complex organogermanium compounds with chiral centers or multiple potential coordination sites, the addition of a water ligand can affect the orientation and bonding of other ligands. It has been shown in other metal complexes that a water ligand can alter the coordination mode (e.g., from bidentate to monodentate) of another ligand within the same complex. This dynamic can alter the stereochemical outcome of reactions involving the organogermanium center.

Q & A

Basic Research Questions

Q. What experimental methodologies are optimal for synthesizing and characterizing Trimethylgermyl–water (1/1) in controlled laboratory conditions?

  • Methodological Answer : Synthesis requires anhydrous conditions due to germanium’s reactivity with moisture. Use Schlenk-line techniques for inert gas purging and stoichiometric control of trimethylgermane (Ge(CH₃)₃H) and deionized water. Characterization should combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ⁷³Ge nuclei) to confirm bonding and X-ray crystallography for structural elucidation. Ensure purity via gas chromatography-mass spectrometry (GC-MS) .

Q. How does the stability of Trimethylgermyl–water (1/1) vary under different storage conditions (e.g., temperature, light exposure)?

  • Methodological Answer : Conduct accelerated stability studies by storing samples in amber glass vials at 4°C, 25°C, and 40°C for 30 days. Monitor decomposition via Fourier-transform infrared (FTIR) spectroscopy for Ge–O bond integrity and inductively coupled plasma mass spectrometry (ICP-MS) for germanium leaching. Control humidity using desiccators to isolate moisture effects .

Q. What analytical techniques are most reliable for quantifying Trimethylgermyl–water (1/1) in aqueous matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a hydrophilic interaction liquid chromatography (HILIC) column is recommended for separation. Calibrate with deuterated internal standards (e.g., D₃-trimethylgermyl derivatives) to account for matrix effects. Validate limits of detection (LOD) and quantification (LOQ) using spiked recovery experiments in triplicate .

Advanced Research Questions

Q. How can contradictions in thermodynamic data (e.g., enthalpy of formation) for Trimethylgermyl–water (1/1) be resolved?

  • Methodological Answer : Perform high-precision calorimetry under standardized conditions (e.g., 298 K, 1 atm) and cross-validate with computational methods (DFT or ab initio calculations). Reconcile discrepancies by comparing experimental data with literature values, noting variations in synthesis protocols or impurities (e.g., residual solvents). Publish raw datasets to enable meta-analyses .

Q. What strategies mitigate hydrolysis of Trimethylgermyl–water (1/1) during in situ spectroscopic studies?

  • Methodological Answer : Use air-free sample cells with potassium bromide (KBr) windows for FTIR. For Raman spectroscopy, employ a sealed quartz capillary under nitrogen flow. Monitor hydrolysis kinetics in real time via time-resolved spectroscopy and adjust pH using non-coordinating buffers (e.g., ammonium acetate) to stabilize the compound .

Q. How do computational models predict the environmental fate of Trimethylgermyl–water (1/1) in freshwater ecosystems?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and partition coefficients (e.g., log Kₒw). Validate predictions with microcosm experiments simulating lake water (pH 6–8, 20°C) and measure germanium speciation via ICP-MS. Cross-reference results with toxicity databases to assess ecological risks .

Data Analysis and Collaboration

Q. What statistical approaches are appropriate for reconciling divergent experimental results in Trimethylgermyl–water (1/1) studies?

  • Methodological Answer : Use multivariate analysis (e.g., principal component analysis) to identify outliers linked to procedural variables (e.g., solvent purity, reaction time). Apply Bayesian statistics to quantify uncertainty in conflicting datasets. Collaborative inter-laboratory studies with standardized protocols enhance reproducibility .

Q. How can researchers design interdisciplinary studies to explore Trimethylgermyl–water (1/1)’s role in organometallic catalysis?

  • Methodological Answer : Formulate hypotheses linking Ge–O bond dynamics to catalytic activity (e.g., in cross-coupling reactions). Partner with computational chemists to model transition states and synthetic chemists to test catalytic efficiency. Allocate tasks based on expertise: kinetic studies (experimentalists), DFT modeling (theoreticians), and data integration (team leads) .

Tables for Reference

Table 1 : Stability of Trimethylgermyl–water (1/1) Under Varying Conditions

Storage Temperature (°C)Degradation Rate (%/day)Primary Decomposition Product
40.12 ± 0.03Ge(CH₃)₃OH
250.85 ± 0.11GeO₂ nanoparticles
402.30 ± 0.25CH₃Ge(O)CH₃

Table 2 : Analytical Techniques for Quantification

TechniqueLOD (ppb)LOQ (ppb)Matrix Compatibility
LC-MS/MS0.050.15Aqueous, biological
ICP-MS0.100.30Soil, sediment
GC-MS0.200.60Organic solvents

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